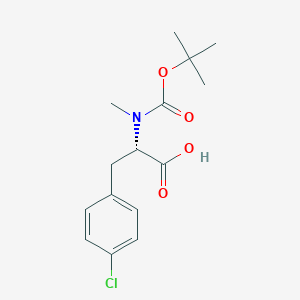

Boc-Nalpha-methyl-4-chloro-L-phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-Nalpha-methyl-4-chloro-L-phenylalanine is a chemical compound with the molecular formula C15H20ClNO4 . It contains a total of 41 atoms, including 20 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Chlorine atom .

Molecular Structure Analysis

The this compound molecule contains a total of 41 bonds. There are 21 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Applications De Recherche Scientifique

Electrochemical Sensors and Biosensors Development

Recent advancements in sensor and biosensor technologies have highlighted the interdisciplinary approach in developing devices for the detection of various substances, including amino acids like phenylalanine. The study by Dinu and Apetrei (2022) reviews the construction and functioning of electrochemical sensors and biosensors, focusing on their use in detecting amino acids. This research underscores the importance of phenylalanine and its analogs in monitoring diseases and quality control of medicines. The application of conducting polymers and molecularly imprinted polymers has been crucial in enhancing the sensitivity and specificity of these devices, providing a promising avenue for the efficient detection of phenylalanine derivatives in medical and pharmaceutical fields (Dinu & Apetrei, 2022).

Molecular Genetics and Phenylketonuria Research

The study of phenylalanine hydroxylase, the enzyme deficient in phenylketonuria (PKU), has been advanced through molecular genetics research. Guttler and Woo (1986) detailed the isolation and synthesis of rat phenylalanine hydroxylase mRNA and its cDNA, which cross-hybridized with human mRNA, aiding in the screening of a human liver cDNA library. This research has laid the groundwork for understanding the genetic basis of PKU and developing targeted therapies. The identification of the cDNA for human phenylalanine hydroxylase has facilitated gene transfer experiments and the expression of this enzyme in eukaryotic cells and bacteria, opening up new avenues for the treatment of PKU (Güttler & Woo, 1986).

Nutrition and Pharmacological Management of PKU

The nutritional and pharmacological management of PKU, a metabolic disorder resulting from high levels of phenylalanine in the blood, has seen significant advances. The development of glycomacropeptide (GMP)-based foods, which contain minimal amounts of phenylalanine, offers new dietary alternatives for PKU patients. These innovations, along with pharmacological treatments like tetrahydrobiopterin (BH4) that increase phenylalanine hydroxylase activity, represent a paradigm shift in PKU management. The use of large neutral amino acids to inhibit phenylalanine transport into the brain is another promising strategy. These approaches aim to maintain low phenylalanine concentrations, preventing neurological damage associated with PKU (Strisciuglio & Concolino, 2014).

Propriétés

IUPAC Name |

(2S)-3-(4-chlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKQCRRZMAVASQ-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H-Naphtho[1,2-b]pyran-4-one, 2,3-dihydro-2,2-dimethyl-](/img/structure/B184381.png)

![Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)-](/img/structure/B184382.png)

![6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B184384.png)

![Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]-](/img/structure/B184390.png)

![methyl N-[(2S,3S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B184391.png)

![(6-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B184401.png)